molecular formula C12H10N2O5 B8585181 Methyl 5-methyl-2-(4-nitrophenyl)oxazole-4-carboxylate

Methyl 5-methyl-2-(4-nitrophenyl)oxazole-4-carboxylate

Cat. No. B8585181
M. Wt: 262.22 g/mol
InChI Key: IUWNYCMIYYKAMM-UHFFFAOYSA-N
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Patent
US08536197B2

Procedure details

The same operation as in Example (96a) was performed using methyl 5-methyl-2-(4-nitrophenyl)-4,5-dihydro-1,3-oxazole-4-carboxylate obtained in Example (97b) (1.1 g, 4.16 mmol), α,α-bisisobutyronitrile (33 mg, 0.2 mmol), N-bromosuccinimide (0.78 g, 4.37 mmol) and benzene (20 mL). Purification by silica gel column chromatography (elution solvent: ethyl acetate/hexane=1/4, 1/2, 1/1, 2/1) gave 0.75 g of the title compound as a light yellow solid (69%).
Name
methyl 5-methyl-2-(4-nitrophenyl)-4,5-dihydro-1,3-oxazole-4-carboxylate
Quantity
1.1 g
Type
reactant
Reaction Step One
[Compound]
Name
α,α-bisisobutyronitrile
Quantity
33 mg
Type
reactant
Reaction Step Two
Quantity
0.78 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four
Yield
69%

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[O:6][C:5]([C:7]2[CH:12]=[CH:11][C:10]([N+:13]([O-:15])=[O:14])=[CH:9][CH:8]=2)=[N:4][CH:3]1[C:16]([O:18][CH3:19])=[O:17].BrN1C(=O)CCC1=O>C1C=CC=CC=1>[CH3:1][C:2]1[O:6][C:5]([C:7]2[CH:8]=[CH:9][C:10]([N+:13]([O-:15])=[O:14])=[CH:11][CH:12]=2)=[N:4][C:3]=1[C:16]([O:18][CH3:19])=[O:17]

Inputs

Step One
Name
methyl 5-methyl-2-(4-nitrophenyl)-4,5-dihydro-1,3-oxazole-4-carboxylate
Quantity
1.1 g
Type
reactant
Smiles
CC1C(N=C(O1)C1=CC=C(C=C1)[N+](=O)[O-])C(=O)OC
Step Two
Name
α,α-bisisobutyronitrile
Quantity
33 mg
Type
reactant
Smiles
Step Three
Name
Quantity
0.78 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Purification
WASH
Type
WASH
Details
by silica gel column chromatography (elution solvent: ethyl acetate/hexane=1/4, 1/2, 1/1, 2/1)

Outcomes

Product
Name
Type
product
Smiles
CC1=C(N=C(O1)C1=CC=C(C=C1)[N+](=O)[O-])C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.75 g
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 68.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.